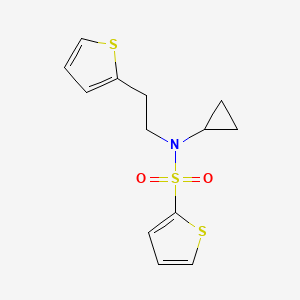

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

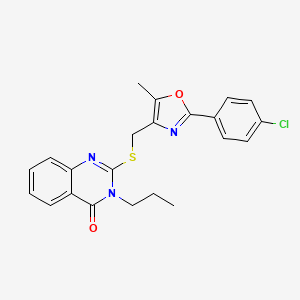

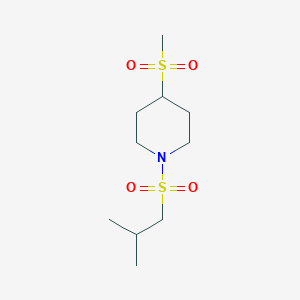

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C13H15NO2S3 and a molecular weight of 313.45. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

Research focused on the synthesis of new heterocyclic compounds, including those containing a sulfonamido moiety, has revealed their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) highlighted the successful synthesis of various heterocyclic derivatives through reactions involving a precursor containing a sulfonamido moiety. Several of these newly synthesized compounds demonstrated significant antibacterial activities, indicating the potential application of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide derivatives in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Enantioselective Organocatalyzed Cyclopropanation

In the realm of organic synthesis, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed as organocatalysts. A study by Hartikka, Ślósarczyk, and Arvidsson (2007) demonstrated that these catalysts could facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with enantiomeric excesses up to 99%. This indicates the potential utility of sulfonamide-based catalysts in enantioselective synthesis, which could be beneficial for producing pharmaceuticals and other biologically active compounds (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Stereoselective Synthesis of Sulfone-Substituted Cyclopropanes

The stereoselective synthesis of sulfone-substituted cyclopropanes through [2 + 1] cycloaddition reactions presents another application of sulfonamide chemistry in the creation of compounds with potential pharmaceutical relevance. Yamazaki, Yanase, Tanigawa, Yamabe, and Tamura (1999) explored reactions that produced sulfone-substituted cyclopropanes as single stereoisomers, underlining the importance of sulfonamide compounds in synthesizing stereospecific structures (Yamazaki et al., 1999).

Asymmetric Cyclopropanation for Enantiomerically Pure Compounds

Further emphasizing the significance of sulfonamide in asymmetric synthesis, Midura and Mikołajczyk (2002) reported on the asymmetric cyclopropanation of chiral vinyl sulfones. This process yielded enantiomerically pure cyclopropane-phosphonic acid, showcasing the role of sulfonamide derivatives in producing spatially complex molecules critical for drug development and biochemical research (Midura & Mikołajczyk, 2002).

Propiedades

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVRZRPUVDCUKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2361832.png)

![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)

![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)